Structural Scaffold Comparison vs. Regioisomeric Analog (Scaffold-Level Inference)
The target compound features a furan-2-carboxamide group linked via a 4-methylpiperidine spacer to a thiophen-2-ylmethyl moiety. A regioisomeric analog (N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide, CAS 954021-11-5) swaps the positions of the furan and thiophene rings. This structural permutation is known from the sigma-receptor ligand literature to alter subtype selectivity and binding kinetics, but no quantitative data for either compound has been published. Without measured Ki, IC50, or functional activity values, the structural difference remains a theoretical advantage only.
| Evidence Dimension | Structural scaffold topology |
|---|---|
| Target Compound Data | Furan-2-carboxamide linked to N-thiophen-2-ylmethyl-piperidine |
| Comparator Or Baseline | Thiophene-2-carboxamide linked to N-furan-2-ylmethyl-piperidine (CAS 954021-11-5) |
| Quantified Difference | No quantitative bioactivity data available for either compound; structural difference is qualitative only |
| Conditions | N/A – no assay data published |
Why This Matters
Regioisomeric swapping of heteroaryl groups can impact target engagement, but without quantitative binding or functional data, this structural distinction cannot guide procurement decisions.
